5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives are synthesized using various chemical processes, providing insights into the structural and synthetic versatility of azabicycloheptane compounds. Enantioselective synthesis methods have been developed, starting from readily available compounds like trans-4-hydroxy-L-proline, leading to azabicycloheptane derivatives with potential application in asymmetric synthesis and catalysis (Houghton et al., 1993). Similarly, gold-catalyzed cycloisomerization of cyclopropenes has been utilized to synthesize 3-oxa- and 3-azabicycloheptanes, demonstrating the utility of these compounds in constructing complex bicyclic structures with high diastereoselectivities (Miege et al., 2010).
Photocycloaddition Reactions
Flavin-mediated visible-light photocycloaddition has been applied to synthesize phenyl- and diphenyl-3-azabicycloheptanes, demonstrating the potential of these compounds in light-induced chemical transformations. This method offers a practical approach to synthesizing bicyclic compounds with biological activity, highlighting the relevance of azabicycloheptanes in medicinal chemistry and organic synthesis (Jirásek et al., 2017).
Catalytic Activity
The development of new C2-symmetric bicycloheptadienes and their application in rhodium-catalyzed asymmetric additions underline the importance of bicycloheptane derivatives in catalysis. These chiral rhodium complexes exhibit high activity and enantioselectivity in various addition reactions, underscoring the potential of 5-(Methylsulfonyl)-2-oxa-5-azabicycloheptane derivatives in enantioselective synthesis (Berthon-Gelloz & Hayashi, 2006).
Safety and Hazards
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The use of these compounds in the synthesis of new high-energy density compounds (HEDCs) is also a promising area of research .
Properties
IUPAC Name |
5-methylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLGLNUTUADDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.